molecular formula C12H14N2O5 B14412111 Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate CAS No. 82849-51-2

Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate

Cat. No.: B14412111
CAS No.: 82849-51-2
M. Wt: 266.25 g/mol
InChI Key: KNDHREIUQTWTKC-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H14N2O4 It is a member of the cyclobutane family, characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with dimethyl malonate in the presence of a base, such as sodium ethoxide, to form the cyclobutane ring. The reaction is usually carried out in an inert solvent, such as ethanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The ethoxy and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate involves its interaction with molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2-dicyanocyclobutane-1,1-dicarboxylate
  • Ethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate
  • Methyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate

Uniqueness

Dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both cyano and ester groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

82849-51-2

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate

InChI

InChI=1S/C12H14N2O5/c1-4-19-8-5-12(9(15)17-2,10(16)18-3)11(8,6-13)7-14/h8H,4-5H2,1-3H3

InChI Key

KNDHREIUQTWTKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1(C#N)C#N)(C(=O)OC)C(=O)OC

Origin of Product

United States

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